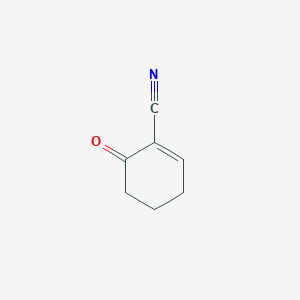

6-Oxocyclohex-1-enecarbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7NO |

|---|---|

Molecular Weight |

121.14 g/mol |

IUPAC Name |

6-oxocyclohexene-1-carbonitrile |

InChI |

InChI=1S/C7H7NO/c8-5-6-3-1-2-4-7(6)9/h3H,1-2,4H2 |

InChI Key |

PBJJXGSXNTXUML-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C(=O)C1)C#N |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 6 Oxocyclohex 1 Enecarbonitrile and Analogues

Electrophilic and Nucleophilic Reactivity Profiles

The electronic properties of the constituent functional groups establish a distinct reactivity profile for 6-Oxocyclohex-1-enecarbonitrile. The presence of two electron-withdrawing groups (ketone and nitrile) conjugated with the olefinic double bond significantly influences its behavior.

Role of the Electron-Deficient Olefin Moiety

The olefinic double bond in this compound is electron-deficient due to the resonance and inductive effects of the adjacent carbonyl and nitrile groups. These electron-withdrawing groups pull electron density away from the C=C bond, rendering it electrophilic. This electronic characteristic is central to its reactivity, particularly in nucleophilic addition reactions.

The electron-poor nature of the double bond makes it highly susceptible to attack by nucleophiles in a conjugate addition reaction, commonly known as a Michael addition. In this process, a nucleophile adds to the β-carbon of the enone system, leading to the formation of a new carbon-nucleophile bond. The use of electron-deficient olefins (EDOs) has also been explored in transition metal catalysis, where they can serve as ligands to promote challenging bond formations and enhance product selectivity by discouraging side reactions like β-hydride elimination. nih.govorganic-chemistry.org

| Stabilization | The resulting enolate intermediate after nucleophilic attack is resonance-stabilized, providing a thermodynamic driving force for the reaction. | Favors conjugate addition over direct addition to the carbonyl group for many softer nucleophiles. |

Reactivity of the Ketone Functionality

The ketone group possesses a highly polarized carbon-oxygen double bond, where the oxygen atom is more electronegative than the carbon atom. ksu.edu.sa This polarization results in a significant partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom. ksu.edu.sapressbooks.pub Consequently, the carbonyl carbon is a primary electrophilic site, while the oxygen atom is nucleophilic and basic. pressbooks.publibretexts.org

The principal reaction pathway involving the ketone functionality is nucleophilic addition. ic.ac.uk A wide array of nucleophiles, including organometallic reagents, hydrides, and amines, can attack the electrophilic carbonyl carbon. libretexts.org This attack breaks the C=O π-bond, leading to a tetrahedral intermediate which is typically protonated upon workup to yield an alcohol. youtube.com Generally, aldehydes are more reactive towards nucleophiles than ketones. libretexts.org This is attributed to two main factors: aldehydes are less sterically hindered, and they have only one electron-donating alkyl group, making their carbonyl carbon more electrophilic than that of ketones, which have two. libretexts.org

Participation of the Nitrile Group in Transformations

The nitrile group (C≡N) is a versatile functional group with a unique reactivity profile. nih.gov Similar to a carbonyl group, the carbon-nitrogen triple bond is polarized due to the higher electronegativity of nitrogen, making the carbon atom electrophilic. chemistrysteps.comlibretexts.org This allows the nitrile group to undergo nucleophilic addition reactions. libretexts.org

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the electrophilic carbon of the nitrile. chemistrysteps.com This initial addition forms an imine anion intermediate, which upon acidic workup, is hydrolyzed to a ketone. chemistrysteps.comlibretexts.org The nitrile group can also be reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines through successive hydride additions. libretexts.org Furthermore, the nitrile functionality can be involved in various cycloaddition reactions and can act as a directing group in certain synthetic strategies. nih.govresearchgate.net

Common Reactions of the Nitrile Group:

| Reagent Type | Intermediate | Final Product (after workup) |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine Anion | Ketone |

| Organolithium (R-Li) | Imine Anion | Ketone |

| Hydride (e.g., LiAlH₄) | Dianion | Primary Amine |

| Acid/Base and Water (Hydrolysis) | Amide | Carboxylic Acid |

Cycloaddition Reactions

The electron-deficient nature of the olefin in this compound and its analogues makes them excellent partners in cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder ([4+2] Cycloaddition) Chemistry with this compound Analogues

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile (an alkene or alkyne). nih.govpraxilabs.comnih.gov For the reaction to proceed efficiently, it typically requires an electron-rich diene and an electron-poor dienophile. praxilabs.com Analogues of this compound, which feature electron-withdrawing groups on the double bond, are highly effective dienophiles.

The presence of the ketone and nitrile functionalities significantly activates the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO accelerates the reaction. praxilabs.com These reactions are highly valued in synthesis for their ability to form complex cyclic systems with a high degree of stereoselectivity in a single step. nih.gov

Regioselectivity Control in Diels-Alder Reactions

When both the diene and the dienophile are unsymmetrical, the Diels-Alder reaction can potentially yield two different constitutional isomers, known as regioisomers. masterorganicchemistry.com However, these reactions are often highly regioselective, meaning one regioisomer is formed preferentially. masterorganicchemistry.comnih.gov This selectivity is governed almost entirely by electronic effects. youtube.com

The regiochemical outcome can be predicted by considering the polarization of the diene and the dienophile. Substituents on the reactants create partial positive and negative charges at the terminal carbons of the reacting π-systems. The favored product arises from the alignment that matches the carbon with the largest partial positive charge on one reactant with the carbon having the largest partial negative charge on the other. youtube.com

In general:

"Ortho" and "Para" Products are Favored: When a diene with an electron-donating group (EDG) at the 1-position reacts with a dienophile bearing an electron-withdrawing group (EWG), the major product is the "ortho" (1,2-substituted) regioisomer. If the diene has an EDG at the 2-position, the "para" (1,4-substituted) product is favored. masterorganicchemistry.com

"Meta" Products are Disfavored: The "meta" (1,3-substituted) regioisomer is typically only a minor byproduct in these reactions. masterorganicchemistry.com

Regioselectivity in Diels-Alder Reactions

| Diene Substituent (EDG) | Dienophile Substituent (EWG) | Major Product | Minor Product |

|---|---|---|---|

| 1-position (e.g., -OR, -Me) | Unsymmetrical | "Ortho" (1,2) | "Meta" (1,3) |

Stereoselectivity Considerations (endo/exo)

In the context of [4+2] cycloaddition reactions, such as the Diels-Alder reaction, where this compound would act as the dienophile, the formation of different stereoisomers is possible when cyclic dienes are used. libretexts.org These stereoisomers are designated as endo and exo adducts. libretexts.org

The endo product is the stereoisomer where the substituent on the dienophile (in this case, the cyano and oxo groups) is oriented towards the interior, or "under," the newly formed cyclohexene (B86901) ring derived from the diene. libretexts.orgmasterorganicchemistry.com Conversely, the exo product has the substituent pointing away from the ring system. libretexts.orgmasterorganicchemistry.com

A general principle known as the Alder Endo Rule states that the endo product is often the major kinetic product, meaning it is formed faster, even though the exo product is typically more sterically favored and therefore thermodynamically more stable. masterorganicchemistry.com The preference for the endo transition state is attributed to "secondary molecular orbital interactions." libretexts.org This involves a favorable overlap between the p-orbitals of the activating, electron-withdrawing groups on the dienophile and the developing π-system of the diene in the transition state. masterorganicchemistry.com This interaction provides additional stabilization to the endo transition state, lowering its activation energy compared to the exo pathway. masterorganicchemistry.com For this compound, the π-systems of its carbonyl and nitrile groups would be positioned to participate in these stabilizing secondary interactions in the endo approach.

| Product Type | Substituent Orientation | Kinetic/Thermodynamic Favorability | Stabilizing Factor |

| Endo | Towards the diene π-system | Kinetically favored (forms faster) | Secondary orbital interactions |

| Exo | Away from the diene π-system | Thermodynamically favored (more stable) | Lower steric hindrance |

Frontier Molecular Orbital (FMO) Theory in Cycloaddition Mechanism Elucidation

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining the reactivity and selectivity of pericyclic reactions, including the Diels-Alder cycloaddition. total-synthesis.comucsb.edunih.gov The theory posits that the reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. total-synthesis.comnih.gov

In a "normal electron demand" Diels-Alder reaction, the key interaction occurs between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile. total-synthesis.com The reactivity of this compound as a dienophile is significantly enhanced by its functional groups. The electron-withdrawing ketone and nitrile groups lower the energy of the molecule's π* orbitals, specifically the LUMO. ucsb.edu This reduction in the LUMO energy decreases the energy gap (ΔE) between the diene's HOMO and the dienophile's LUMO. researchgate.net A smaller HOMO-LUMO gap leads to a stronger orbital interaction, a lower activation energy, and consequently, a faster reaction rate. nih.gov

FMO theory also provides the rationale for the endo selectivity discussed previously. The secondary orbital interaction that stabilizes the endo transition state is an interaction between the lobes of the diene's HOMO and the p-orbitals of the atoms within the electron-withdrawing substituents (the carbonyl carbon and the nitrile carbon/nitrogen) of the dienophile. longdom.org This favorable overlap is geometrically possible in the endo orientation but not in the exo orientation, thus explaining the kinetic preference. masterorganicchemistry.comlongdom.org

Other Cycloaddition Pathways (e.g., [2+2] Cycloadditions)

Besides the [4+2] Diels-Alder reaction, the double bond in this compound can participate in other cycloaddition pathways, notably [2+2] cycloadditions, to form four-membered rings. These reactions typically proceed via two main mechanisms: photochemical and thermal.

Photochemical [2+2] Cycloadditions: The cycloaddition of two simple alkenes is thermally forbidden by orbital symmetry rules but becomes photochemically allowed. spcmc.ac.in For an α,β-unsaturated ketone like this compound, irradiation with UV light can promote an electron to an excited state, which can then react with another ground-state alkene. These reactions are valuable for synthesizing strained cyclobutane (B1203170) rings and can be performed intermolecularly or intramolecularly. nsf.govnih.gov The reaction of an enone with an alkene can yield multiple regio- and stereoisomers, and the outcome is dependent on the nature of the excited state (singlet or triplet) and the specific substrates involved. nih.gov

Thermal [2+2] Cycloadditions with Ketenes: While the thermal [2+2] cycloaddition between two typical alkenes is forbidden, reactions involving ketenes are a major exception. wikipedia.org Ketenes can participate in concerted thermal [2+2] cycloadditions with alkenes (referred to as ketenophiles) through a specific suprafacial-antarafacial geometry, which is symmetry-allowed. wikipedia.orgchemtube3d.com The electron-deficient double bond of this compound could react with an in-situ generated ketene (B1206846) to yield a bicyclic cyclobutanone (B123998) adduct. researchgate.net These reactions are often highly diastereoselective. researchgate.net

Conjugate Addition Reactions (1,4-Additions)

The presence of the α,β-unsaturated ketone system makes this compound an excellent Michael acceptor, readily undergoing conjugate addition, also known as 1,4-addition. wikipedia.orgchemeurope.com The conjugation of the double bond with the carbonyl group renders the β-carbon electrophilic due to resonance, allowing it to be attacked by a wide range of nucleophiles. libretexts.orglibretexts.org

The general mechanism involves the nucleophilic attack at the β-carbon of the double bond. wikipedia.orglibretexts.org This initial attack pushes the π-electrons of the double bond to form a resonance-stabilized enolate intermediate, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. wikipedia.orglibretexts.org Subsequent protonation of this enolate (typically at the α-carbon) followed by tautomerization yields the saturated keto product. wikipedia.orglibretexts.org

Nucleophilic Conjugate Additions to the α,β-Unsaturated Ketone System

A diverse array of nucleophiles can participate in conjugate addition with substrates like this compound. The choice of nucleophile and reaction conditions determines the outcome, particularly regarding the competition between 1,4-addition (at the β-carbon) and 1,2-addition (directly at the carbonyl carbon). libretexts.org

Soft Nucleophiles: Reagents considered "soft" nucleophiles, such as Gilman reagents (lithium dialkylcuprates), enamines, thiols, and amines, show a strong preference for 1,4-conjugate addition. chemeurope.comlibretexts.org Copper-catalyzed additions of Grignard reagents also selectively favor the 1,4-pathway. diva-portal.orgpnas.orgresearchgate.net

Hard Nucleophiles: "Hard" nucleophiles, such as many organolithium and non-copper-catalyzed Grignard reagents, are more likely to attack the harder electrophilic site—the carbonyl carbon—resulting in 1,2-addition. libretexts.org

The reaction is thermodynamically driven by the formation of a stable carbon-carbon single bond and the reformation of the very stable carbonyl group in the final product. masterorganicchemistry.com

Stereoselective and Chelation-Controlled Conjugate Additions

In substituted analogues of this compound, the introduction of new stereocenters during conjugate addition can be controlled with high precision. A powerful strategy for achieving this is chelation-control , where a nearby functional group on the substrate coordinates to the organometallic nucleophile, directing its attack to a specific face of the molecule.

Research on the analogue 4-hydroxy-4-methyl-6-oxocyclohex-1-enecarbonitrile demonstrates this principle effectively. The addition of various Grignard reagents to this molecule proceeds with almost complete stereocontrol, yielding a single diastereomer. This high degree of stereoselectivity is achieved via a chelation-controlled mechanism.

| Entry | Grignard Reagent (RMgX) | Product Diastereomeric Ratio |

| 1 | Methylmagnesium bromide | >99:1 |

| 2 | Vinylmagnesium bromide | >99:1 |

| 3 | Phenylmagnesium bromide | >99:1 |

| 4 | Ethylmagnesium bromide | >99:1 |

| 5 | Isopropylmagnesium chloride | >99:1 |

| 6 | tert-Butylmagnesium chloride | >99:1 |

Data derived from studies on 4-hydroxy-4-methyl-6-oxocyclohex-1-enecarbonitrile, a representative analogue.

Mechanistic Insights into Alkylmagnesium Alkoxide Intermediates

The mechanism underlying the high stereoselectivity in the aforementioned conjugate additions involves the formation of an alkylmagnesium alkoxide intermediate . In the case of 4-hydroxy-4-methyl-6-oxocyclohex-1-enecarbonitrile, the reaction proceeds as follows:

Deprotonation: The first equivalent of the Grignard reagent (R-MgX) acts as a base, deprotonating the tertiary alcohol to form a magnesium alkoxide.

Chelation and Delivery: This newly formed magnesium alkoxide serves as a chelating anchor. It coordinates with a second molecule of the Grignard reagent. This chelated complex holds the nucleophilic alkyl group in a fixed position relative to the ring.

Intramolecular Addition: The alkyl group is then delivered from this complex to the β-carbon of the α,β-unsaturated system from the same face as the directing alkoxide group.

This chelation-controlled delivery mechanism effectively blocks one face of the molecule, forcing the nucleophile to add exclusively to the other face, thereby accounting for the observed high stereoselectivity. This method allows for the predictable and efficient installation of a new stereocenter during the carbon-carbon bond-forming reaction.

Cascade and Multi-Component Reactions

Cascade and multi-component reactions represent highly efficient synthetic strategies, enabling the construction of complex molecular architectures from simple precursors in a single operation. These reactions are characterized by a sequence of intramolecular and/or intermolecular transformations, where the product of one step becomes the substrate for the next. In the context of this compound and its analogues, these approaches have been pivotal in generating structurally diverse and stereochemically rich compounds.

Sequential 1,2- and 1,4-Additions with Organometallic Reagents

The dual reactivity of the α,β-unsaturated ketone moiety in this compound allows for sequential additions of organometallic reagents. Organometallic compounds can add either to the carbonyl carbon (1,2-addition) or to the β-carbon of the enone system (1,4-addition or conjugate addition). libretexts.orglibretexts.org The regioselectivity of these additions is highly dependent on the nature of the organometallic reagent. "Hard" organometallic reagents, such as organolithium and Grignard reagents, typically favor 1,2-addition, while "soft" reagents like organocuprates (Gilman reagents) preferentially undergo 1,4-addition. masterorganicchemistry.com

In the framework of multi-component reactions, a judicious choice of organometallic reagents can lead to a cascade of additions. For instance, a 1,4-addition of an organocuprate can be followed by an intramolecular or intermolecular 1,2-addition of a different organometallic reagent, or trapping of the resulting enolate with an electrophile.

A notable example of controlled conjugate addition involves the reaction of Grignard reagents with 4-hydroxy-4-methyl-6-oxocyclohex-1-enecarbonitrile. This reaction proceeds with high stereocontrol, which is attributed to a chelation-controlled mechanism involving alkylmagnesium alkoxide intermediates. researchgate.net This demonstrates how functional groups within the cyclohexene ring can direct the outcome of additions by organometallic reagents.

| Reagent Type | Predominant Mode of Addition to α,β-Unsaturated Ketones |

| Organolithium (RLi) | 1,2-Addition |

| Grignard (RMgX) | Primarily 1,2-Addition (can be influenced by steric factors and additives) |

| Organocuprates (R₂CuLi) | 1,4-Addition (Conjugate Addition) |

Organocatalytic Cascade Reactions Involving Dienamine Activation

Asymmetric aminocatalysis, particularly through dienamine activation, has emerged as a powerful tool for the functionalization of cyclic enones. nih.gov Chiral primary or secondary amine catalysts react with the enone to form dienamine intermediates. These intermediates can then participate in a variety of cascade reactions, leading to the formation of complex chiral molecules with high enantioselectivity.

One such cascade is the direct, intermolecular vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes. This reaction, catalyzed by chiral primary amines derived from cinchona alkaloids, proceeds with high diastereo- and enantioselectivity, and importantly, exclusive γ-site selectivity. nih.gov The resulting products are highly functionalized, bearing two new stereocenters.

Another example is the tandem Michael addition-Wittig reaction of α,β-unsaturated aldehydes with (3-carboxy-2-oxopropylidene)triphenylphosphorane, catalyzed by a bulky chiral secondary amine in the presence of additives like LiClO₄ and DABCO. organic-chemistry.org This process affords multifunctionalized 6-carboxycyclohex-2-en-1-ones with excellent diastereo- and enantioselectivities. The mechanism involves the initial formation of an iminium ion, followed by a Michael addition and an intramolecular Wittig reaction to construct the cyclohexenone ring.

| Catalyst Type | Activation Mode | Key Reaction | Product Type |

| Chiral Primary Amine | Dienamine | Vinylogous Michael Addition | Highly functionalized γ-substituted cyclohexanones |

| Bulky Chiral Secondary Amine | Iminium/Enamine | Tandem Michael Addition-Wittig | Multifunctionalized cyclohexenones |

Enzyme/Small Molecule Cascade Reactions for Asymmetric Synthesis

The integration of biocatalysis with traditional small molecule catalysis in chemoenzymatic cascade reactions offers a powerful strategy for asymmetric synthesis, combining the high selectivity of enzymes with the broad reactivity of chemical catalysts. nih.govmdpi.com These one-pot reactions can minimize intermediate workup and purification steps, leading to more efficient and sustainable processes. rsc.org

In the context of cyclohexenone synthesis, an enzyme/small molecule cascade can be envisioned where a chemical catalyst generates a prochiral intermediate that is then stereoselectively transformed by an enzyme. For example, a dynamic kinetic resolution (DKR) process can be designed where a small molecule photocatalyst racemizes an unactivated β-ketostereocenter, allowing an enzyme, such as a ketoreductase, to selectively reduce one enantiomer. princeton.edu This approach traps the desired enantiomer as the alcohol, leading to a high yield and enantiomeric excess of the product. princeton.edu

Enzymatic cascades are also prevalent in biosynthesis, where a series of enzymes work in concert to build complex natural products. nih.gov These natural strategies provide inspiration for the design of synthetic enzyme/small molecule cascades. For instance, ene-reductases are known to catalyze the asymmetric reduction of the double bond in cyclic enones, a key step in many potential cascade reactions for the synthesis of chiral cyclohexanones.

| Cascade Component 1 | Cascade Component 2 | Transformation | Key Advantage |

| Small Molecule Photocatalyst | Ketoreductase | Dynamic Kinetic Resolution | High enantiomeric excess from a racemic starting material |

| Chemical Catalyst | Ene-reductase | Sequential reaction | Asymmetric reduction of an in situ generated enone |

Regioselectivity and Stereoselectivity in Transformations

The presence of multiple reactive sites in this compound—namely the carbonyl carbon, the α- and β-carbons of the enone, and the nitrile group—makes the control of regioselectivity and stereoselectivity a paramount challenge and a key focus of synthetic efforts.

Factors Influencing Regiochemical Outcomes

The regiochemical outcome of nucleophilic additions to this compound and its analogues is primarily governed by a combination of electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions.

Hard and Soft Acids and Bases (HSAB) Principle: The HSAB principle is a key determinant of whether a nucleophile will attack the "hard" carbonyl carbon (1,2-addition) or the "soft" β-carbon (1,4-addition). libretexts.orglibretexts.org

Hard nucleophiles (e.g., organolithium reagents, Grignard reagents) are characterized by high charge density and favor electrostatic interactions, leading to attack at the more electrophilic carbonyl carbon.

Soft nucleophiles (e.g., organocuprates, thiolates, enamines) have a more diffuse charge and are more polarizable, favoring orbital-controlled interactions with the softer β-carbon of the conjugated system. masterorganicchemistry.com

Chelation Control: The presence of a coordinating group, such as a hydroxyl group, elsewhere on the cyclohexene ring can profoundly influence regioselectivity and stereoselectivity. In the case of the addition of Grignard reagents to 4-hydroxy-4-methyl-6-oxocyclohex-1-enecarbonitrile, the magnesium ion can coordinate to both the carbonyl oxygen and the hydroxyl group, forming a rigid chelate. researchgate.net This chelation can direct the nucleophile to attack in a specific manner, often favoring conjugate addition and controlling the facial selectivity of the attack.

Lewis Acid Catalysis: Lewis acids can alter the regioselectivity of a reaction by coordinating to the carbonyl oxygen. libretexts.org This coordination increases the electrophilicity of the entire enone system but can particularly enhance the reactivity at the carbonyl carbon, potentially favoring 1,2-addition. However, the specific Lewis acid and substrate can also lead to preferential activation of the β-position for conjugate addition.

Steric Hindrance: Steric hindrance around the carbonyl group or the β-carbon can direct the nucleophile to the less hindered position. Bulky substituents at the α- or β-positions can disfavor conjugate addition, while bulky groups adjacent to the carbonyl can favor it.

| Factor | Influence on Regioselectivity | Example |

| Nucleophile Hardness | Hard nucleophiles favor 1,2-addition; soft nucleophiles favor 1,4-addition. | Organolithium (hard) vs. Organocuprate (soft) |

| Chelation | A coordinating group can lock the conformation and direct the nucleophile. | Hydroxyl group directing Grignard addition |

| Lewis Acid | Coordination to the carbonyl can enhance electrophilicity at C=O or C=C. | Activation of dienophile in Diels-Alder reactions |

| Steric Hindrance | Nucleophilic attack occurs at the less sterically encumbered site. | Bulky substituents directing attack |

Diastereoselective and Enantioselective Control in Bond Formation

The control of diastereoselectivity and enantioselectivity in reactions involving this compound and related cyclic enones is pivotal for the synthesis of stereochemically defined cyclohexane (B81311) derivatives. Research in this area has largely focused on conjugate addition reactions, where the α,β-unsaturated system acts as a Michael acceptor. The stereochemical outcome of these additions is influenced by a variety of factors, including the nature of the nucleophile, the catalyst, and the reaction conditions.

Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in these transformations. Chiral primary and secondary amines, for instance, can activate cyclic enones towards nucleophilic attack through the formation of chiral enamines or iminium ions. In the case of vinylogous Michael additions to β-substituted cyclohexenone derivatives, chiral primary amine catalysts derived from cinchona alkaloids have been shown to direct the reaction to the γ-position with high levels of diastereo- and enantioselectivity. This approach leads to the formation of highly functionalized products with two new stereocenters. While direct studies on this compound are limited, the principles established with analogous cyclohexenones provide a framework for predicting its reactivity. For example, the reaction of β-methyl 2-cyclohexen-1-one (B156087) with nitrostyrene, catalyzed by a chiral primary amine, proceeds with excellent stereocontrol, affording the corresponding vinylogous adduct with high enantiomeric excess (ee) and diastereomeric ratio (dr).

The stereochemical outcome can exhibit a preference for either syn or anti diastereomers depending on the catalytic system employed. Interestingly, some organocatalytic systems for vinylogous Michael additions to cyclohexenones have shown a preference for the anti-stereochemical outcome, which is contrary to the more commonly observed syn-relationship in enamine-catalyzed Michael additions of carbonyls to nitroalkenes. This highlights the subtle interplay of steric and electronic factors within the catalyst-substrate complex that governs the facial selectivity of the nucleophilic attack.

Below is a table summarizing representative results for the organocatalyzed vinylogous Michael addition of β-substituted cyclohexenones to nitroalkenes, which serves as a model for the expected reactivity of this compound analogues.

| Entry | Cyclohexenone Analogue | Nitroalkene | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| 1 | β-Methyl 2-cyclohexen-1-one | β-Nitrostyrene | Chiral Primary Amine A | >95:5 | 75% |

| 2 | β-Methyl 2-cyclohexen-1-one | β-Nitrostyrene | Chiral Primary Amine B | >95:5 | 95% |

| 3 | β-Methyl 2-cyclohexen-1-one | 4-Chloro-β-nitrostyrene | Chiral Primary Amine B | >95:5 | 98% |

| 4 | β-Methyl 2-cyclohexen-1-one | 2-Nitro-β-nitrostyrene | Chiral Primary Amine B | >95:5 | 96% |

Dynamic Kinetic Resolution (DKR) Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds from racemic starting materials, capable of providing a single enantiomer of the product in theoretically 100% yield. This process combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction. For substrates like substituted cyclohexanones, DKR can be particularly effective.

While specific DKR studies on this compound are not extensively documented, research on analogous racemic 3-substituted cyclohexanones provides significant insights into potential strategies. A notable approach involves a chemoenzymatic DKR, where a photocatalyst facilitates the racemization of the ketone, and a ketoreductase enzyme selectively reduces one of the enantiomers. For instance, the DKR of (±)-3-phenylcyclohexanone has been successfully achieved using an iridium-based photocatalyst for racemization in conjunction with an alcohol dehydrogenase from Lactobacillus kefir for the enantioselective reduction. This dual catalytic system afforded the corresponding alcohol with excellent enantiomeric and diastereomeric ratios.

The mechanism of the racemization in this system involves the formation of an enamine intermediate with a chiral amine catalyst, followed by a series of single-electron transfer steps mediated by the photocatalyst to generate a β-enaminyl radical. This radical species is achiral or rapidly inverting, and its subsequent reduction and hydrolysis regenerates the racemic ketone. The enzymatic reduction of one enantiomer of the ketone is kinetically favored and irreversible, thus driving the equilibrium towards the formation of a single stereoisomer of the product.

Another relevant DKR strategy is the asymmetric conjugate reduction of α,β-unsaturated cyclic ketones. In this approach, a racemic cyclopentenone, an analogue of cyclohexenone systems, undergoes rapid base-catalyzed racemization concurrently with an enantioselective conjugate reduction mediated by a chiral copper catalyst. This method has been shown to produce chiral 2,4-dialkylcyclopentanones in high yield and with high stereoselectivity. nih.gov The success of this strategy relies on the careful balance of the rates of racemization and the enantioselective reduction.

The application of these DKR principles to this compound would likely involve the racemization of a chiral center at a position other than the sp²-hybridized carbons of the double bond, for instance, at a substituted carbon in the ring. The nitrile and ketone functionalities would need to be compatible with the chosen catalytic system.

The following table presents data from a chemoenzymatic DKR of a model substituted cyclohexanone (B45756), illustrating the potential of this strategy.

| Substrate | Product | Yield | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |

| (±)-3-Phenylcyclohexanone | (1S,3R)-3-Phenylcyclohexan-1-ol | 92% | >99:1 | >20:1 |

Theoretical and Computational Studies on 6 Oxocyclohex 1 Enecarbonitrile Systems

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule governs its chemical reactivity. Theoretical models are employed to predict how 6-Oxocyclohex-1-enecarbonitrile will interact with other reagents by analyzing its electronic structure.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wpmucdn.comyoutube.com The HOMO is the highest-energy orbital containing electrons and is considered nucleophilic, while the LUMO is the lowest-energy orbital without electrons and is considered electrophilic. libretexts.org The energy gap between the HOMO and LUMO is a critical factor in determining a molecule's reactivity. numberanalytics.com

For this compound, a conjugated enone system, the HOMO and LUMO are primarily associated with the π-electron system. The electron-withdrawing nature of the carbonyl and nitrile groups significantly lowers the energy of the LUMO, making the molecule a potent electrophile and a good dienophile in cycloaddition reactions.

FMO theory can predict the feasibility and regioselectivity of pericyclic reactions, such as the Diels-Alder reaction. wikipedia.org The interaction between the HOMO of a diene and the LUMO of this compound (as the dienophile) would be the primary orbital interaction governing the reaction. The relative energies and coefficients of the atomic orbitals contributing to the HOMO and LUMO determine the preferred orientation of the reactants.

Table 1: Illustrative Frontier Molecular Orbital Interactions for a Diels-Alder Reaction

| Reactant | Frontier Orbital | Role | Interaction with this compound | Predicted Outcome |

| Butadiene | HOMO | Diene (Nucleophile) | Interacts with LUMO | Favorable Cycloaddition |

| This compound | LUMO | Dienophile (Electrophile) | Interacts with HOMO | Favorable Cycloaddition |

The electrophilic and nucleophilic characteristics of this compound can be quantified using computational methods. Electrophilicity is associated with the molecule's ability to accept electrons, primarily governed by its LUMO. libretexts.org Nucleophilicity relates to its ability to donate electrons, which is a function of its HOMO. libretexts.org

The presence of both a carbonyl (oxo) group and a nitrile group, both strong electron-withdrawing groups, significantly influences the electronic distribution. They decrease the electron density in the cyclohexene (B86901) ring, particularly at the carbon atoms in conjugation with them. This makes the β-carbon of the enone system (C4) and the carbon of the nitrile group highly electrophilic and susceptible to attack by nucleophiles. While the molecule is predominantly electrophilic, the oxygen of the carbonyl group and the nitrogen of the nitrile group possess lone pairs of electrons and can act as nucleophilic centers in specific contexts, such as in coordinating to Lewis acids.

Table 2: Predicted Electrophilic and Nucleophilic Sites of this compound

| Site on Molecule | Predicted Character | Rationale |

| C4 (β-carbon to carbonyl) | Highly Electrophilic | Conjugate addition site due to electron withdrawal by the carbonyl group. |

| C6 (Carbonyl carbon) | Electrophilic | Susceptible to direct nucleophilic attack. |

| Carbon of Nitrile Group | Electrophilic | Electron-deficient due to the electronegative nitrogen. |

| Oxygen of Carbonyl Group | Nucleophilic | Possesses lone pair electrons. |

| Nitrogen of Nitrile Group | Nucleophilic | Possesses a lone pair of electrons. |

Reaction Pathway and Mechanism Elucidation

Computational chemistry allows for the detailed exploration of how a chemical reaction proceeds from reactants to products, mapping out the energetic landscape and identifying key intermediate structures.

A potential energy surface (PES) is a multidimensional plot that describes the potential energy of a system as a function of the geometric positions of its constituent atoms. youtube.com For a chemical reaction, the PES can be visualized as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes corresponding to transition states. wayne.edunih.gov Computational methods, such as Density Functional Theory (DFT), are used to calculate the energy at various points on this surface, thereby mapping the most likely path a reaction will follow, known as the reaction coordinate. wayne.edu By exploring the PES for reactions involving this compound, chemists can identify stable intermediates, transition states, and competing reaction pathways. nih.gov

The transition state (TS) represents the highest energy point along the lowest energy reaction path connecting reactants and products on the potential energy surface. wayne.edu It is a transient molecular configuration that is not a stable minimum. Locating the precise geometry and energy of the TS is crucial for understanding reaction kinetics. Computational algorithms can search the PES to find these saddle points. wayne.edunih.gov

Once the transition state and the reactants are located and their energies calculated, the activation energy barrier (ΔE‡) can be determined. This barrier is the energy difference between the transition state and the reactants. A higher energy barrier corresponds to a slower reaction rate, as fewer molecules will have sufficient energy to overcome it. These calculated barriers provide quantitative predictions of reaction rates and can be used to compare the feasibility of different proposed mechanisms.

Table 3: Illustrative Calculated Energy Profile for a Hypothetical Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Transition State | Highest energy point on the reaction path | +25.5 |

| Products | Final stable molecules | -15.0 |

| Calculated Value | --- | --- |

| Activation Energy (ΔE‡) | Energy(TS) - Energy(Reactants) | 25.5 kcal/mol |

| Reaction Energy (ΔE_rxn) | Energy(Products) - Energy(Reactants) | -15.0 kcal/mol |

Note: The values presented are hypothetical and for illustrative purposes only.

The Unified Reaction Valley Approach (URVA) is a sophisticated computational tool used to gain deep insight into a reaction mechanism. rsc.org URVA analyzes the chemical processes occurring along the reaction path from reactants to products. It does this by examining the curvature of the reaction path on the potential energy surface. rsc.org

Key chemical events, such as the breaking and forming of bonds, charge transfer, and rehybridization, cause the reaction path to curve. The maxima in this curvature profile pinpoint exactly where these significant chemical transformations occur. rsc.org By decomposing the curvature into contributions from different internal coordinates (bond lengths, angles), URVA can provide a detailed narrative of the reaction mechanism. For a reaction involving this compound, URVA could be used to precisely describe the sequence and synchronicity of bond formation in a cycloaddition reaction, distinguishing between concerted and stepwise mechanisms.

Systematic Search Methodologies for Reaction Pathways (e.g., AFIR method)

In the theoretical and computational analysis of reactive systems such as this compound, systematically exploring the potential energy surface (PES) is crucial for discovering all feasible reaction pathways and identifying the most probable mechanisms. Manual exploration of reaction coordinates is often biased by chemical intuition and may overlook unexpected pathways. To overcome this limitation, automated reaction path search methods have been developed. Among the most powerful of these is the Artificial Force Induced Reaction (AFIR) method. researchgate.net

The core principle of the AFIR method is to induce chemical reactions computationally by applying an artificial force between two or more molecular fragments. researchgate.net This force effectively "pushes" the reactants together, lowering the activation barriers and guiding the system from the reactant state to a product state through a transition structure. nih.gov By systematically applying this force to different pairs of atoms or molecular fragments and from various initial orientations, a comprehensive network of reaction pathways can be generated. researchgate.net

For a molecule like this compound, which possesses multiple reactive sites—including the carbon-carbon double bond, the carbonyl group, and the nitrile group—the AFIR method offers a robust strategy for exploring its reactivity. Potential reactions that could be systematically investigated include:

Cycloaddition Reactions: As a conjugated enone, this compound is a candidate for cycloaddition reactions, such as [4+2] (Diels-Alder) and [2+2] cycloadditions. The AFIR method can be employed to model the approach of a dienophile or another alkene to the cyclohexene ring, systematically exploring all possible regio- and stereochemical pathways.

Conjugate (Michael) Additions: The electron-withdrawing nature of the nitrile and carbonyl groups makes the β-carbon of the enone system electrophilic and susceptible to nucleophilic attack. The AFIR method can simulate the approach of various nucleophiles to this position to map out the pathways for conjugate addition reactions. masterorganicchemistry.com

Reactions with Radicals: The interaction of this compound with radical species can also be explored to identify potential initiation and propagation steps in radical-mediated transformations.

The implementation of the AFIR method involves an iterative process where the artificial force guides the system to a local minimum on the PES. Once a potential product structure is found, the artificial force is removed, and standard quantum chemical calculations are performed to locate the precise transition state and calculate the activation energy for that specific pathway. nih.gov This allows for the construction of a complete reaction path network, providing a global view of the molecule's chemical reactivity.

Quantum Chemical Calculations for Mechanistic Validation and Prediction

Quantum chemical calculations are an indispensable tool for validating the reaction mechanisms proposed by experimental observations or discovered through systematic search methods like AFIR. These calculations provide detailed energetic and structural information about reactants, products, intermediates, and transition states, offering deep insights into the feasibility and selectivity of a reaction. Density Functional Theory (DFT) is one of the most widely used quantum chemical methods for this purpose due to its favorable balance of computational cost and accuracy. nih.gov

For the this compound system, quantum chemical calculations can be applied to:

Validate Reaction Pathways: Once a potential reaction pathway is identified, DFT calculations can be used to compute the Gibbs free energy profile. This profile reveals the activation energies of each step and the relative energies of all intermediates and products. A pathway with a high activation barrier would be considered kinetically unfavorable, while a pathway leading to a thermodynamically stable product would be favored.

Explain Stereoselectivity: In reactions where multiple stereoisomers can be formed, quantum chemical calculations can elucidate the origin of the observed selectivity. By calculating the energies of the diastereomeric transition states leading to different stereochemical outcomes, the preferred pathway can be identified. For instance, in the context of reactions involving derivatives of this compound, computational modeling has been used to explain why the cyclization of a related dilithiated nitrile preferentially forms a cis-fused ring system. researchgate.net These calculations revealed that the transition state leading to the cis product is stabilized by the coordination of the lithium cation to multiple centers in the molecule. researchgate.net

Predict Reactivity: Quantum chemical calculations can also be used in a predictive capacity. By calculating molecular properties such as the distribution of molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges, the most reactive sites of this compound can be identified. For example, the analysis of the LUMO would likely show a high coefficient on the β-carbon of the enone, confirming its electrophilicity and susceptibility to conjugate addition. masterorganicchemistry.com

A typical workflow for the mechanistic validation of a proposed reaction of this compound using quantum chemical calculations is presented in the table below.

| Step | Description | Computational Method | Information Obtained |

|---|---|---|---|

| 1 | Geometry Optimization | DFT (e.g., B3LYP/6-31G(d,p)) | Optimized 3D structures of reactants, intermediates, transition states, and products. |

| 2 | Frequency Calculation | DFT (same level as optimization) | Characterization of stationary points (minima or transition states) and calculation of zero-point vibrational energies and thermal corrections. |

| 3 | Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) or similar methods | Location of the saddle point on the potential energy surface connecting reactants and products. |

| 4 | Intrinsic Reaction Coordinate (IRC) Calculation | IRC following the transition state's imaginary frequency | Confirmation that the found transition state correctly connects the desired reactant and product minima. |

| 5 | Single-Point Energy Calculation | Higher-level DFT or coupled-cluster methods with a larger basis set | More accurate electronic energies for the construction of the reaction energy profile. |

This rigorous computational approach allows for a detailed and quantitative understanding of the chemical behavior of this compound, complementing experimental studies and guiding the design of new synthetic methodologies.

Applications of 6 Oxocyclohex 1 Enecarbonitrile As a Synthetic Building Block

Diversity-Oriented Synthesis (DOS) Scaffolds

While specific studies focusing exclusively on 6-oxocyclohex-1-enecarbonitrile in the context of diversity-oriented synthesis (DOS) are not extensively documented, its inherent reactivity makes it an excellent candidate for the generation of diverse molecular scaffolds. The ability of this compound to undergo various cycloadditions, conjugate additions, and annulation strategies allows for the rapid construction of a wide range of polycyclic and heterocyclic structures from a single, readily accessible starting material. researchgate.net The strategic placement of the ketone and nitrile functionalities provides a platform for introducing molecular diversity through subsequent chemical modifications.

The application of this compound in DOS is predicated on its capacity to participate in a variety of reaction pathways, leading to a collection of structurally distinct molecules. This approach is fundamental to DOS, which aims to populate chemical space with novel compounds for high-throughput screening in drug discovery and chemical biology.

Precursors for Mechanistic Organic Chemistry Studies

The unique electronic and structural features of this compound make it an ideal substrate for investigating the mechanisms of various organic reactions. researchgate.net Its participation in conjugate additions, for instance, allows for detailed studies of the factors controlling 1,4- versus 1,2-addition to α,β-unsaturated systems.

Furthermore, the sequential addition of organometallic reagents, such as Grignard reagents, to both the carbonyl group and the enone system provides access to metallated nitrile intermediates. researchgate.net The subsequent reactions of these intermediates with a range of electrophiles offer a platform to study the stereochemical outcomes of alkylation and acylation reactions, providing valuable insights into the directing effects of the metal cation and the nature of the electrophile. researchgate.net These studies are crucial for understanding and predicting the stereoselectivity of complex organic transformations.

Synthesis of Chiral Cyclohexanone (B45756) Derivatives

The synthesis of optically active cyclohexanone derivatives is a significant area of research due to the prevalence of this structural motif in natural products and pharmaceuticals. mdpi.com While specific examples detailing the asymmetric synthesis starting directly from this compound are not abundant in the literature, established methodologies for the synthesis of chiral cyclohexanones can be applied to this versatile substrate.

One potential strategy involves the asymmetric reduction of the ketone functionality. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation, which would yield a chiral cyclohexenol (B1201834) derivative. Subsequent manipulation of the nitrile and the double bond would provide access to a variety of chiral cyclohexanone building blocks. Another approach is the use of chiral catalysts in conjugate addition reactions, where a chiral ligand on a metal catalyst can direct the stereoselective addition of a nucleophile to the β-position of the enone system.

The nitrile group in chiral cyclohexanone derivatives derived from this compound serves as a versatile functional handle that can be converted into other important functionalities, such as carboxylic acids, primary amines, and amides. This chemical flexibility significantly enhances the synthetic utility of the chiral cyclohexanone scaffold.

The hydrolysis of the nitrile group under acidic or basic conditions provides direct access to the corresponding carboxylic acid. This transformation is a cornerstone in organic synthesis, allowing for the introduction of a key functional group for further derivatization, such as in the formation of esters or in coupling reactions.

Reduction of the nitrile group, typically with powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, yields the corresponding primary amine. This opens up a vast area of chemical space, as the resulting amine can be used in the synthesis of a wide array of nitrogen-containing compounds, including more complex amides, sulfonamides, and various heterocyclic systems.

Partial hydrolysis of the nitrile can lead to the formation of the primary amide. More controlled and reliable methods for amide synthesis often involve the initial hydrolysis of the nitrile to the carboxylic acid, followed by a standard amide coupling reaction with an amine in the presence of a coupling agent. Recent advancements in catalysis have also explored more direct routes from nitriles to amides. The ability to generate these diverse functionalities from a single precursor highlights the synthetic power of the nitrile group in complex molecule synthesis.

Annulation Strategies to Bicyclic and Tricyclic Nitriles

Annulation reactions are powerful tools for the construction of cyclic systems, and this compound is a competent substrate for such transformations, leading to the formation of bicyclic and tricyclic nitrile-containing compounds. researchgate.net A key strategy in this regard is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. nrochemistry.commasterorganicchemistry.comchemistrytalk.org

In a typical Robinson annulation sequence involving this compound, an enolate, serving as the Michael donor, would add to the β-position of the enone system of the cyclohexenone ring. masterorganicchemistry.comwikipedia.org The resulting intermediate, a 1,5-dicarbonyl compound (or a functional equivalent), would then undergo an intramolecular aldol condensation to form a new six-membered ring, resulting in a bicyclic system. The specific structure of the resulting bicyclic or tricyclic nitrile would depend on the nature of the Michael donor used in the annulation reaction. These annulation strategies provide a rapid and efficient entry into complex polycyclic frameworks that are of interest in medicinal chemistry and materials science. researchgate.net

| Annulation Strategy | Description | Resulting Structure |

| Robinson Annulation | A Michael addition of an enolate to this compound, followed by an intramolecular aldol condensation. | Bicyclic α,β-unsaturated ketone with a nitrile substituent. |

Formation of Diastereomeric Quaternary Centers via Alkylation Strategies

The construction of quaternary carbon centers, particularly in a stereoselective manner, remains a significant challenge in organic synthesis. This compound provides a valuable platform for the creation of diastereomeric quaternary centers through sequential alkylation strategies. researchgate.net

This is often achieved through the sequential addition of two different organometallic reagents. The first equivalent of a Grignard reagent can add to the carbonyl group (a 1,2-addition), while a second equivalent can add to the β-position of the enone (a 1,4-conjugate addition). This process generates a magnesium enolate intermediate. The subsequent reaction of this enolate with an electrophile, such as an alkyl halide, leads to the formation of a new carbon-carbon bond at the α-position to the nitrile. This sequence of reactions can create up to three new stereocenters, including a quaternary center at the carbon bearing the nitrile group. The stereochemical outcome of the alkylation can be influenced by the nature of the electrophile and the reaction conditions, allowing for the selective formation of different diastereomers. researchgate.net

| Reaction Sequence | Description | Key Feature |

| Sequential Grignard Addition and Alkylation | 1. 1,2-addition of a Grignard reagent to the ketone. 2. 1,4-addition of a second Grignard reagent. 3. Trapping of the resulting enolate with an electrophile. | Formation of a quaternary carbon center at the nitrile-bearing position. |

Role in Biosynthetic Pathways and Metabolic Studies (e.g., Benzoyl-CoA Degradation)

In the realm of biochemistry, a derivative of this compound, specifically 6-oxocyclohex-1-ene-1-carbonyl-coenzyme A (6-OCH-CoA), is a key intermediate in the anaerobic degradation of aromatic compounds. nrochemistry.com This metabolic process, known as the benzoyl-CoA pathway, is central to the carbon cycle in anaerobic environments. masterorganicchemistry.com

In this pathway, a variety of aromatic compounds are first converted to the central intermediate, benzoyl-CoA. masterorganicchemistry.comyoutube.com Benzoyl-CoA is then reduced by benzoyl-CoA reductase to cyclohexa-1,5-diene-1-carbonyl-CoA. nih.gov This is followed by hydration to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, which is then oxidized to form 6-oxocyclohex-1-ene-1-carbonyl-CoA. nih.gov The six-membered ring of this intermediate is then hydrolytically cleaved by the enzyme 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, a crucial step in breaking down the aromatic ring structure into aliphatic compounds that can be further metabolized by the organism. nrochemistry.comchemistrytalk.org The study of this pathway and its intermediates, including 6-OCH-CoA, is essential for understanding the bioremediation of aromatic pollutants in anoxic environments.

Advanced Methodologies and Future Directions in 6 Oxocyclohex 1 Enecarbonitrile Research

Catalytic Innovations

Catalysis remains the cornerstone of efficient chemical synthesis, and the construction of the chiral and densely functionalized 6-oxocyclohex-1-enecarbonitrile core is no exception. Recent innovations are focused on developing highly selective and active catalysts that can control stereochemistry and enable new reaction pathways.

Development of Novel Chiral Catalysts for Enantioselective Transformations

The creation of single-enantiomer drugs and bioactive molecules is a paramount goal in medicinal chemistry, as different enantiomers can have vastly different biological effects. Asymmetric organocatalysis, which utilizes small, chiral organic molecules to induce enantioselectivity, has emerged as a powerful tool, a development recognized with the 2021 Nobel Prize in Chemistry.

For the synthesis of chiral cyclohexenone frameworks, catalysts derived from the amino acid proline are particularly prominent. For instance, chiral TMS-protected prolinol has been used to catalyze the reaction between β-ketoesters and α,β-unsaturated aldehydes, yielding optically active 5-(trialkylsilyl)cyclohex-2-enones with excellent enantiomeric excess (98-99% ee). This approach establishes the core chiral structure that could be a precursor to an enantiomerically pure version of this compound. The mechanism relies on the formation of a chiral enamine intermediate, which stereoselectively reacts with the electrophile.

Another important class of reactions for building the chiral core is the Michael addition. Researchers have developed sophisticated catalyst systems, such as chiral squaramides and metal complexes with chiral ligands (e.g., DBFOX/Ph·Ni(ClO₄)₂), to achieve highly enantioselective Michael additions of nucleophiles like nitromethane (B149229) to chalcones or other α,β-unsaturated systems. These methods provide access to γ-nitro ketones, which are versatile precursors for various chiral compounds, demonstrating the potential for creating the specific stereocenters needed in derivatives of this compound.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Amino Acid-Derived | L-Proline | Aldol (B89426)/Robinson Annulation | Forms chiral enamines; readily available and inexpensive. | |

| Prolinol Ether | Chiral diphenylprolinol TMS ether | Cascade Michael-Alkylation | High enantio- and diastereoselectivity for cyclopropane (B1198618) synthesis. | |

| Squaramide | Chiral Squaramide | Michael Addition | Hydrogen-bonding catalyst effective at low loadings. | |

| Chiral Lewis Acid | R,R-DBFOX/Ph·Ni(ClO₄)₂·3H₂O | Michael Addition | Catalytic double activation with an achiral amine base. |

Integration of Photocatalysis and Electrocatalysis in Synthesis

Photocatalysis and electrocatalysis offer unique activation modes that bypass the limitations of traditional thermal reactions, enabling transformations under mild conditions. The integration of these techniques with organocatalysis is a burgeoning field with immense potential for synthesizing complex structures like this compound.

Photocatalysis uses visible light to generate highly reactive intermediates. For example, a metal-free, visible-light-driven photocatalytic system using benzo[ghi]perylene (B138134) imides has been developed for the Birch reduction of benzene (B151609) to 1,4-cyclohexadiene. This demonstrates the feasibility of forming the cyclohexene (B86901) ring under exceptionally mild conditions, a stark contrast to the cryogenic temperatures and pyrophoric metals traditionally required. Such a strategy could be adapted to precursors of this compound.

Electrocatalysis uses electrical potential to drive redox reactions with high precision. An elegant example is the electro-organocatalytic cascade for asymmetric cyclopropanation. This method combines iminium ion catalysis with an iodine mediator that is generated electrochemically. This approach avoids the use of stoichiometric chemical oxidants and prevents catalyst deactivation, showcasing a greener and more controlled synthetic strategy. The principles of this electro-organocatalytic approach could be applied to intramolecular cyclizations to form the this compound ring system.

Expanding the Scope of Organocatalysis for Cyclohexenecarbonitrile Chemistry

Beyond the well-established proline-based catalysts, researchers are expanding the organocatalytic toolbox to access new reactivity. Aminocatalysis, a cornerstone of organocatalysis, can be modulated to go beyond simple enamine or iminium ion activation.

Dienamine catalysis , for instance, activates α,β-unsaturated aldehydes at the remote gamma (γ) position, allowing for reactions like [4+2] cycloadditions. This opens up pathways to highly substituted cyclohexene derivatives that are difficult to access otherwise. Similarly, the combination of multiple organocatalytic cycles in cascade or one-pot reactions allows for the rapid construction of molecular complexity from simple starting materials. A one-pot process involving an organocatalytic asymmetric Michael addition followed by several further transformations has been used to prepare optically active 2,5-disubstituted-cyclohexen-2-one derivatives. Such strategies are ideal for efficiently assembling the this compound scaffold.

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, where reactions are performed in continuous streams within microreactors or tubing, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the ability to telescope multiple reaction steps into a single, automated process.

The synthesis of nitriles, a key functional group in the target molecule, has been successfully translated to flow systems. For example, a continuous-flow Schmidt reaction has been developed to convert a variety of aldehydes into nitriles in good to excellent yields using trimethylsilyl (B98337) azide (B81097) (TMSN₃). This flow process enhances safety when handling potentially explosive azide compounds. Another cyanide-free method uses the van

Q & A

What are the common synthetic routes for 6-oxocyclohex-1-enecarbonitrile, and how can reaction conditions be optimized?

Basic:

The synthesis typically involves functionalizing cyclohexenone derivatives. For example, 3-oxocyclohexane-1-carbonitrile (a structurally analogous compound) is prepared via nitrile introduction to cyclohex-2-en-1-one using procedures involving selective oxidation or cyanation agents . Key steps include maintaining anhydrous conditions and controlled temperature to prevent side reactions like over-oxidation.

Advanced:

Optimization requires addressing contradictory yields reported in literature. For instance, Winkler et al. (2007) achieved higher yields using phase-transfer catalysts, whereas other methods report side-product formation due to keto-enol tautomerization. Researchers should employ design of experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and reaction time. Monitoring intermediates via in situ FTIR or LC-MS can identify bottlenecks .

How can the structural conformation of this compound be accurately characterized?

Basic:

Standard techniques include:

- NMR : NMR identifies the carbonyl (δ ~200 ppm) and nitrile (δ ~120 ppm) groups.

- IR : Strong absorptions at ~2200 cm (C≡N) and ~1700 cm (C=O) confirm functional groups .

Advanced:

X-ray crystallography resolves puckering effects in the cyclohexene ring. Cremer-Pople coordinates quantify non-planar distortions, with amplitude () and phase angle () calculations critical for comparing conformers. SHELXL refinement (via SHELX software) is recommended for handling high-resolution data, especially for twinned crystals .

What computational methods are suitable for modeling the reactivity of this compound?

Basic:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electrophilic sites (e.g., α-carbon adjacent to the carbonyl) for nucleophilic additions. HOMO-LUMO analysis reveals susceptibility to Michael additions .

Advanced:

Molecular dynamics (MD) simulations incorporating solvent effects (e.g., polarizable continuum models) explain solvent-dependent regioselectivity. For example, acetonitrile stabilizes transition states via dipole interactions, altering reaction pathways compared to toluene .

How do researchers resolve contradictions in reported spectroscopic data for this compound?

Basic:

Cross-validate data using NIST Chemistry WebBook entries for analogous compounds (e.g., cyclohexanecarbonitrile). Discrepancies in NMR shifts may arise from solvent effects (CDCl vs. DMSO-d) .

Advanced:

Apply multivariate analysis to datasets. For instance, Principal Component Analysis (PCA) can cluster spectra from different labs, identifying outliers due to impurities or calibration errors. Collaborative studies using standardized reference materials (e.g., deuterated internal standards) improve reproducibility .

What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

Basic:

Introduce substituents at the α-position to the carbonyl group. For example, alkylation or arylation via Grignard reagents modifies steric and electronic profiles, impacting binding to biological targets .

Advanced:

Use QSAR models to correlate substituent Hammett constants () with activity. Derivatives with electron-withdrawing groups (e.g., -NO) at the 4-position show improved inhibition of cyclooxygenase-2 (COX-2) in silico docking studies. Validate via enzyme assays and crystallographic binding mode analysis .

How should researchers address challenges in crystallizing this compound for X-ray studies?

Advanced:

Slow evaporation from a hexane/ethyl acetate mixture (7:3 v/v) at 4°C yields suitable crystals. For twinned crystals, SHELXD (SHELX suite) enables dual-space methods for structure solution. Twinning parameters (e.g., BASF in SHELXL) refine overlapped diffraction spots .

What are best practices for ensuring methodological rigor in studies involving this compound?

- Data Documentation : Record reaction conditions (solvent purity, humidity) and instrumental parameters (NMR probe temperature, XRD wavelength).

- Statistical Validation : Report confidence intervals for kinetic data (e.g., Arrhenius plots for activation energy).

- Ethics : Adhere to institutional guidelines for chemical safety and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.